An In-depth Technical Guide to 3-amino-N-benzylbenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 3-amino-N-benzylbenzamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-amino-N-benzylbenzamide, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.
Chemical Structure and Identification
3-amino-N-benzylbenzamide is an aromatic amide featuring a primary amine substituent on the benzoyl ring. Its structure is characterized by a benzyl group attached to the amide nitrogen.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-amino-N-benzylbenzamide |
| CAS Number | 54977-91-2[1][2][3] |
| Molecular Formula | C₁₄H₁₄N₂O[1][2][3] |
| SMILES | NC1=CC=CC(C(NCC2=CC=CC=C2)=O)=C1[3] |
| InChI | InChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) |
graph "3_amino_N_benzylbenzamide_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom coordinates for a clear 2D structure N1 [pos="0,0!", label="N"]; C1 [pos="1,0.5!", label="C"]; C2 [pos="2,0.5!", label="C"]; C3 [pos="2.5,-0.5!", label="C"]; C4 [pos="2,-1.5!", label="C"]; C5 [pos="1,-1.5!", label="C"]; C6 [pos="0.5,-0.5!", label="C"]; N2 [pos="-0.5,-0.5!", label="NH₂"]; C7 [pos="1.2,1.5!", label="C"]; O1 [pos="0.7,2.2!", label="O"]; N3 [pos="2.2,1.8!", label="N"]; C8 [pos="3.2,1.3!", label="CH₂"]; C9 [pos="4.2,1.8!", label="C"]; C10 [pos="5.2,1.3!", label="C"]; C11 [pos="5.2,0.3!", label="C"]; C12 [pos="4.2,-0.2!", label="C"]; C13 [pos="3.2,0.3!", label="C"];
// Benzene ring 1 N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituents on Benzene ring 1 C6 -- N2; C1 -- C7; C7 -- O1 [style=double]; C7 -- N3;
// Benzyl group N3 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9;
// Double bonds in benzene rings edge [style=dashed]; C1 -- C6; C2 -- C3; C4 -- C5; C9 -- C13; C10 -- C11; C12 -- C13; }
Caption: 2D Structure of 3-amino-N-benzylbenzamide.
Physicochemical Properties
The physicochemical properties of 3-amino-N-benzylbenzamide are summarized below. These values are critical for understanding the compound's behavior in various experimental and biological systems.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 226.28 g/mol | [1][2] |
| Melting Point | 96-97 °C | [2] |
| Boiling Point | 459.7 °C at 760 mmHg | [2] |
| Density | 1.173 g/cm³ | [2] |
| Flash Point | 231.8 °C | [4] |
| LogP (calculated) | 2.1988 - 3.17090 | [2][3][4] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Solubility Profile
Acid Dissociation Constant (pKa)
An experimental pKa value for 3-amino-N-benzylbenzamide has not been reported. The molecule possesses two potential sites for protonation: the primary aromatic amine and the amide nitrogen. The aromatic amine is expected to be the more basic site. For comparison, the pKa of aniline is approximately 4.6. The electron-withdrawing effect of the meta-substituted N-benzylcarboxamido group would be expected to slightly decrease the basicity of the amino group, resulting in a pKa value likely in the range of 3 to 4. The amide nitrogen is significantly less basic, with a pKa of the protonated amide typically being around -1 to 0.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of 3-amino-N-benzylbenzamide is not extensively documented in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established chemical transformations for analogous compounds.[8]
Synthesis of 3-amino-N-benzylbenzamide
The synthesis can be achieved via a two-step process starting from 3-nitrobenzoyl chloride and benzylamine.
Caption: Proposed synthetic workflow for 3-amino-N-benzylbenzamide.
Step 1: Synthesis of 3-Nitro-N-benzylbenzamide
-
To a solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 3-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-nitro-N-benzylbenzamide.
Step 2: Synthesis of 3-Amino-N-benzylbenzamide
-
In a round-bottom flask, dissolve the 3-nitro-N-benzylbenzamide (1.0 eq.) from the previous step in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure 3-amino-N-benzylbenzamide.
Characterization Methods
A general workflow for the characterization of the synthesized 3-amino-N-benzylbenzamide is outlined below.
Caption: General experimental workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzamide and benzyl rings, a singlet for the primary amine protons (which may be broad and exchangeable with D₂O), a doublet for the benzylic CH₂ group, and a triplet for the amide N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the amide will appear downfield (typically ~165-170 ppm). A computed ¹³C NMR spectrum is noted to be available on SpectraBase for "m-Amino-N-benzylbenzamide".[9]
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.12.
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹) and the secondary amide (~3300 cm⁻¹), the C=O stretching of the amide (~1640 cm⁻¹), and C-N stretching vibrations.
Potential Biological Activity and Applications
While specific biological activities for 3-amino-N-benzylbenzamide are not well-documented, the broader class of N-benzylbenzamide derivatives has shown promise in several therapeutic areas. Notably, certain N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[10] The core structure serves as a valuable scaffold for the design of novel therapeutic agents. The presence of the 3-amino group offers a reactive handle for further chemical modification, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This technical guide has provided a detailed summary of the known chemical properties and structure of 3-amino-N-benzylbenzamide. While experimental data for some properties, such as solubility, pKa, and comprehensive spectroscopic analyses, are not extensively available in the public domain, this guide has offered plausible synthetic routes and characterization workflows based on established chemical principles and data from closely related analogs. The information presented herein serves as a valuable resource for researchers and scientists working with or considering the use of 3-amino-N-benzylbenzamide in their research and development endeavors.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]




